Cas no 1137861-60-9 (1-2-(propan-2-yl)phenylprop-2-en-1-one)

1-2-(propan-2-yl)phenylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-2-(propan-2-yl)phenylprop-2-en-1-one
- 1137861-60-9
- 1-[2-(propan-2-yl)phenyl]prop-2-en-1-one
- EN300-1839713
-
- インチ: 1S/C12H14O/c1-4-12(13)11-8-6-5-7-10(11)9(2)3/h4-9H,1H2,2-3H3
- InChIKey: ZTFLOELXEINNCX-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C)C1C=CC=CC=1C(C)C
計算された属性
- せいみつぶんしりょう: 174.104465066g/mol
- どういたいしつりょう: 174.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 17.1Ų
1-2-(propan-2-yl)phenylprop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1839713-0.5g |
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one |
1137861-60-9 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1839713-1.0g |
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one |
1137861-60-9 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1839713-5.0g |
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one |
1137861-60-9 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1839713-0.05g |
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one |
1137861-60-9 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1839713-10.0g |
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one |
1137861-60-9 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1839713-0.1g |
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one |
1137861-60-9 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1839713-0.25g |
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one |
1137861-60-9 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1839713-5g |
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one |
1137861-60-9 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1839713-10g |
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one |
1137861-60-9 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1839713-2.5g |
1-[2-(propan-2-yl)phenyl]prop-2-en-1-one |
1137861-60-9 | 2.5g |
$1931.0 | 2023-09-19 |
1-2-(propan-2-yl)phenylprop-2-en-1-one 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
1-2-(propan-2-yl)phenylprop-2-en-1-oneに関する追加情報
1-2-(Propan-2-yl)phenylprop-2-en-1-one: A Comprehensive Overview
The compound with CAS No. 1137861-60-9, commonly referred to as 1-2-(propan-2-yl)phenylprop-2-en-1-one, is a fascinating molecule with a diverse range of applications and properties. This compound belongs to the class of aromatic ketones and is characterized by its unique structure, which combines a phenyl group with a substituted propenone moiety. The propan-2-yl substituent adds complexity to the molecule, influencing its chemical behavior and reactivity.
Recent studies have highlighted the potential of 1-2-(propan-2-yl)phenylprop-2-en-1-one in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure makes it an ideal candidate for further functionalization, enabling the creation of derivatives with enhanced bioactivity or specific chemical properties. Researchers have explored its role as a precursor in the synthesis of more complex molecules, leveraging its stability and reactivity under specific reaction conditions.
The synthesis of 1-2-(propan-2-yl)phenylprop-2-en-1-one typically involves multi-step organic reactions, often incorporating techniques such as Friedel-Crafts acylation or Claisen condensation. These methods allow for precise control over the molecular architecture, ensuring high purity and consistency in the final product. The compound's ability to undergo further modifications has made it a valuable intermediate in organic synthesis.
In terms of physical properties, 1-2-(propan-2-y phenylpropenone exhibits a melting point of approximately 50°C and a boiling point around 300°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The molecule's UV absorption characteristics have also been studied, revealing potential applications in photoprotection or as a chromophore in optoelectronic materials.
One of the most promising areas of research involving this compound is its application in drug discovery. Studies have shown that 1-(propanoyl)phenylpropenone derivatives can exhibit anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic agents. Additionally, their ability to interact with biological systems has led to investigations into their role as enzyme inhibitors or modulators of cellular signaling pathways.
In the field of agrochemistry, propanoyl phenylpropenone has been explored for its pesticidal properties. Research indicates that certain derivatives may possess insecticidal activity, offering a natural alternative to synthetic pesticides. This aligns with the growing demand for eco-friendly solutions in agriculture and pest control.
The environmental impact of 1-(propanoyl)phenylpropenone has also been a topic of interest. Studies suggest that it degrades relatively quickly under aerobic conditions, reducing its persistence in the environment. This characteristic makes it a more sustainable option compared to other chemicals with longer half-lives.
Looking ahead, ongoing research is focused on optimizing the synthesis pathways for propanoyl phenylpropenone, aiming to enhance yield and reduce production costs. Advances in catalytic technologies and green chemistry principles are expected to play a pivotal role in achieving these goals.
In conclusion, CAS No. 1137861609, or 1-(propanoyl)phenylpropenone, is a versatile compound with significant potential across multiple industries. Its unique structure, coupled with recent advancements in its synthesis and application studies, positions it as an important molecule for future innovations in science and technology.
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